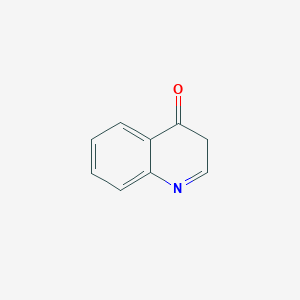

Quinolin-4(3H)-one

描述

Quinolin-4(3H)-one is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Derivatives

Quinolin-4(3H)-one can be synthesized through various methods, including one-pot reactions involving 2-aminobenzamides and orthoesters in acidic conditions . Recent advancements have led to the development of new derivatives that enhance its biological activity. For instance, the synthesis of quinazolin-4(3H)-one derivatives incorporating isoxazole has demonstrated significant antioxidant properties through DPPH radical scavenging assays .

Table 1: Common Synthesis Methods for this compound Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| One-pot reaction | From 2-aminobenzamides and orthoesters | Variable |

| Alkylation with propargyl bromide | Used to create N-propargylquinazolin-4(3H)-one derivatives | Moderate |

| Oxidative procedures | Utilizing oxidants to form quinazolinones | Up to 70% |

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that certain derivatives possess significant antibacterial properties against Gram-positive bacteria. The substituents on the phenyl ring greatly influence their efficacy .

- Antioxidant Properties : New quinazolin-4(3H)-one derivatives have been reported to exhibit strong radical scavenging activity, indicating potential for use as antioxidants in therapeutic applications .

- Anticancer Potential : this compound serves as a scaffold for developing cytotoxic agents targeting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibition of DHFR has been linked to 'thymineless cell death', making it a target for cancer therapies .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Example Compounds | Mechanism/Target |

|---|---|---|

| Antibacterial | Various substituted quinazolines | Targeting bacterial cell wall synthesis |

| Antioxidant | Isoxazole derivatives | DPPH radical scavenging |

| Anticancer | DHFR inhibitors | Inhibition of folate metabolism |

Pharmaceutical Applications

This compound is integral to several pharmaceutical formulations due to its versatility:

- Antimalarial and Antiviral Agents : Research has indicated that quinoline derivatives can act against malaria and various viral infections, including HIV and SARS-CoV-2 .

- Anti-diabetic Drugs : Some derivatives have been developed as α-glucosidase inhibitors, which are important in managing diabetes by controlling blood sugar levels .

Table 3: Pharmaceutical Applications of this compound

| Application Type | Specific Use | Example Compounds |

|---|---|---|

| Antimalarial | Treatment of malaria | Quinoline-based drugs |

| Antiviral | HIV treatment | Various quinoline analogs |

| Anti-diabetic | Blood sugar control | α-glucosidase inhibitors |

Case Studies

Several studies illustrate the practical applications of this compound:

- Antioxidant Activity Study : A recent study synthesized new quinazolin-4(3H)-one isoxazole derivatives and evaluated their antioxidant capacity using DPPH assays. The results showed promising radical scavenging activity, indicating potential use in health supplements .

- Antibacterial Evaluation : Research conducted on various substituted quinazolinones highlighted their effectiveness against specific bacterial strains. The study emphasized the role of substituent groups in enhancing antibacterial properties .

- Cancer Therapeutics Development : A series of studies focused on designing DHFR inhibitors based on the quinazolin-4(3H)-one scaffold demonstrated effective inhibition in vitro, suggesting potential for developing new cancer treatments .

化学反应分析

Synthetic Pathways for Quinolin-4(3H)-one

This compound synthesis has been explored through diverse chemical strategies, including oxidative cyclization, condensation reactions, and metal-free catalytic methods. Below is a detailed analysis of key reaction mechanisms and experimental data.

Oxidative Cyclization Using IBX

A mechanochemical approach employs 2-aminobenzamide and aldehydes with IBX (2-iodoxybenzoic acid) as an oxidant. The reaction proceeds via:

-

Formation of an intermediate adduct between 2-aminobenzamide and the aldehyde.

-

Oxidation by IBX to generate an iminium intermediate.

-

Intramolecular cyclization to yield the quinazolinone scaffold.

| Aldehyde Substrate | Product Yield (%) | Reaction Time |

|---|---|---|

| 4-Ethylbenzaldehyde | 68 | 1.5 h |

| Benzaldehyde | 45 | 1.5 h |

| 4-Methylbenzaldehyde | 50 | 1.5 h |

This method avoids transition metals and operates under ambient conditions, achieving yields up to 68% for substituted aldehydes.

Base-Promoted SNAr Reaction

A Cs₂CO₃-mediated nucleophilic aromatic substitution (SNAr) reaction of ortho-fluorobenzamides with amides leads to quinazolinone formation. The mechanism involves:

-

Formation of a diamide intermediate via SNAr.

-

Base-induced cyclization and dehydration.

| Benzamide Derivative | Quinazolinone Product | Yield (%) |

|---|---|---|

| Benzamide (2a) | 3aa | 90 |

| 4-Chlorobenzamide | 3ab | 85 |

| 4-Methylbenzamide | 3ac | 78 |

The reaction requires high temperatures (135°C) and polar aprotic solvents like DMSO.

H₂O₂-Mediated Radical Pathway

A sustainable protocol uses H₂O₂ and DMSO as a carbon source. The mechanism involves:

-

Radical initiation by H₂O₂, generating reactive intermediates.

-

DMSO acting as a one-carbon donor.

-

Cyclization to form the quinazolinone core.

Reaction Conditions (Source ):

| Temperature (°C) | Yield (%) | Oxidant |

|---|---|---|

| 130 | 23 | None |

| 130 | 70 | H₂O₂ |

| 140 | 45 | None |

This method achieves moderate yields (up to 70%) under optimized conditions and demonstrates scalability.

Condensation with Aldehydes/Ketones

Anthranilamide reacts with aldehydes or ketones in aqueous media under catalytic conditions (e.g., GO nanosheets). The reaction involves:

-

Formation of a Schiff base intermediate.

-

Oxidative cyclization to quinazolinone.

| Aldehyde/Ketone | Reaction Time (h) | Yield (%) |

|---|---|---|

| Benzaldehyde | 6 | 78 |

| Cyclohexanone | 12 | 65 |

The method leverages green catalysts like graphene oxide (GO) for efficiency.

Functional Group Modifications

This compound undergoes various transformations, including:

-

Alkylation : N-atom alkylation with alkyl halides (e.g., CH₃I) to form 3-alkyl derivatives.

-

Reduction : Catalytic hydrogenation yields 3,4-dihydroquinazolinones.

-

Oxidation : KMnO₄ oxidizes quinazolinones to 3,4-dihydro-4-oxo derivatives.

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | CH₃I, Na₂CO₃ | 3-Methylquinazolinone |

| Reduction | LiAlH₄ | 1,2,3,4-Tetrahydroquinazolinone |

| Oxidation | KMnO₄ (alkaline) | 3,4-Dihydro-4-oxoquinazolinone |

Biological Activity Correlations

Substituent effects on quinazolinone derivatives influence their biological activity. For example:

-

Halogen substitution (e.g., Cl at position 4) enhances antibacterial activity.

-

Styryl groups (e.g., 2-(4-chlorostyryl)) improve antifungal properties.

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| Quinazolin-4(3H)-one | Moderate | Weak |

| 3-(4-Chlorostyryl) | Strong | Moderate |

属性

CAS 编号 |

758684-45-6 |

|---|---|

分子式 |

C9H7NO |

分子量 |

145.16 g/mol |

IUPAC 名称 |

3H-quinolin-4-one |

InChI |

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,6H,5H2 |

InChI 键 |

HETSDWRDICBRSQ-UHFFFAOYSA-N |

规范 SMILES |

C1C=NC2=CC=CC=C2C1=O |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。